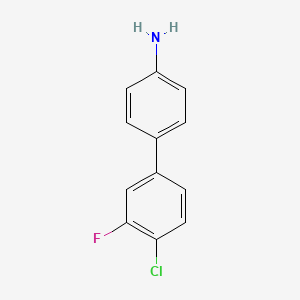

4'-Chloro-3'-fluoro-biphenyl-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-3-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBSNCXBGEYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265348 | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863921-61-3 | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863921-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyls like 4'-Chloro-3'-fluoro-biphenyl-4-amine is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely utilized method for this purpose.

A general synthetic approach would involve the reaction between a boronic acid (or a boronic ester) of one phenyl ring and a halide of the other. For this compound, a plausible route is the Suzuki-Miyaura coupling of 4-aminophenylboronic acid with 1-bromo-4-chloro-3-fluorobenzene or, alternatively, the coupling of (4-chloro-3-fluorophenyl)boronic acid with a protected 4-bromoaniline, followed by deprotection.

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate. rsc.org The choice of solvent is often a mixture of an organic solvent, such as dioxane, and water. rsc.org

General Reaction Scheme (Suzuki-Miyaura Coupling):

Figure 1: A representative Suzuki-Miyaura coupling reaction to form a biphenyl (B1667301) derivative. R1 and R2 represent the various substituents on the phenyl rings.

Figure 1: A representative Suzuki-Miyaura coupling reaction to form a biphenyl (B1667301) derivative. R1 and R2 represent the various substituents on the phenyl rings.

Purification of the final product is generally accomplished using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common method to separate the desired biphenyl amine from unreacted starting materials, catalyst residues, and any homocoupling byproducts. rsc.org The purity of the isolated compound can then be assessed by techniques such as thin-layer chromatography and spectroscopic methods.

Physicochemical Properties

The specific arrangement of atoms and functional groups in 4'-Chloro-3'-fluoro-biphenyl-4-amine dictates its physical and chemical characteristics. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be tabulated based on its chemical structure and data from closely related isomers.

| Property | Value / Description | Source |

| IUPAC Name | 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-amine | sigmaaldrich.com |

| CAS Number | 863921-61-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₉ClFN | sigmaaldrich.com |

| Molecular Weight | 221.66 g/mol | nih.govnih.gov |

| Appearance | Predicted to be a solid at room temperature. | youtube.com |

| Melting Point | 45.0 to 49.0 °C (for isomer 4'-Chloro-biphenyl-2-ylamine) | chemicalbook.com |

| InChI Key | WKFBSNCXBGEYGG-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity (Commercial) | Typically ≥95% | sigmaaldrich.com |

Spectroscopic data is essential for the structural confirmation of the compound. While specific spectra for this compound are not available in the provided search results, the expected characteristics can be inferred.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns would be complex due to the substitution.

¹³C NMR: The spectrum would display 12 distinct signals for the carbon atoms of the biphenyl (B1667301) core. The carbons attached to fluorine would show characteristic splitting (C-F coupling). rsc.org Quaternary carbons, those directly bonded to other non-hydrogen atoms, would likely show signals of lower intensity. youtube.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Theoretical and Computational Chemistry Studies on 4 Chloro 3 Fluoro Biphenyl 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for predicting the electronic structure of molecules. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the fundamental properties of 4'-Chloro-3'-fluoro-biphenyl-4-amine.

Geometry Optimization and Electronic Structure Analysis

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. The presence of electronegative atoms like chlorine, fluorine, and nitrogen significantly influences the electronic landscape of the molecule, creating regions of positive and negative electrostatic potential. This information is crucial for understanding intermolecular interactions.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Lengths | C-C (inter-ring) | 1.49 Å |

| C-N | 1.40 Å | |

| C-Cl | 1.74 Å | |

| C-F | 1.35 Å | |

| Bond Angles | C-C-C (phenyl ring) | ~120° |

| C-C-N | 119.5° | |

| Dihedral Angle | Phenyl-Phenyl | ~35-45° |

Note: The values in this table are illustrative and represent typical ranges observed for similar halogenated biphenyl (B1667301) compounds in computational studies. Precise values would require specific DFT calculations for this molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated vibrational frequencies with experimentally obtained spectra, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific atomic motions within the molecule.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amine group, C-Cl stretching, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

| N-H Symmetric Stretch | Amine | ~3400 |

| N-H Asymmetric Stretch | Amine | ~3500 |

| Aromatic C-H Stretch | Phenyl Rings | ~3050-3100 |

| C-C Ring Stretch | Phenyl Rings | ~1450-1600 |

| C-Cl Stretch | Chloro-substituted Ring | ~700-800 |

| C-F Stretch | Fluoro-substituted Ring | ~1100-1200 |

| C-N Stretch | Amine-substituted Ring | ~1250-1350 |

Note: These are representative frequency ranges. Actual calculated values may vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich amine-substituted phenyl ring, while the LUMO may be distributed over the electron-deficient chloro-fluoro-substituted ring. The precise energies and distributions would be determined through DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide information about the static, minimum-energy structure, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the flexibility of the molecule.

For this compound, MD simulations would be particularly useful for exploring the rotational barrier around the inter-ring C-C bond and the conformational preferences of the amine group. These simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences the molecule's dynamics. The results can provide a deeper understanding of the molecule's shape and how it might interact with other molecules. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. asianpubs.org These studies are fundamental in rational drug design and materials science.

Derivation of Molecular Descriptors Relevant to this compound

The foundation of QSAR/QSPR studies lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be derived from its computed structure. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment, partial atomic charges, and HOMO/LUMO energies.

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Table 3: Relevant Molecular Descriptors for this compound (Illustrative)

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |

| Molar Refractivity | Related to the molecule's polarizability. |

These descriptors, once calculated for a series of related compounds, can be used to build mathematical models that predict their activity or properties.

Correlation of Computational Parameters with Observed Reactivity and Interactions

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in correlating the structural and electronic parameters of this compound with its reactivity. Key parameters such as bond lengths, bond angles, and dihedral angles, alongside electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP), offer a predictive lens into the molecule's behavior in chemical reactions and intermolecular interactions.

Computational studies on analogous halogenated biphenyls provide a framework for understanding this specific compound. For instance, studies on monofluorinated analogues of 4-chlorobiphenyl (B17849) have shown that C-F bond lengths typically range from 1.341 to 1.374 Å, while C-Cl bonds are in the range of 1.733 to 1.765 Å. nih.gov The dihedral angle between the two phenyl rings is a critical parameter influencing the extent of π-conjugation and, consequently, the molecule's electronic properties and reactivity. In ortho-substituted biphenyls, chlorine substitution is known to decrease co-planarity more significantly than fluorine substitution due to the larger size of the chlorine atom and its influence on ring distortion. nih.gov For this compound, the substitution pattern suggests a twisted conformation, which would impact its interaction with biological targets or other molecules.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies higher reactivity. In substituted biphenyls, the nature and position of substituents can modulate this gap. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms on the biphenyl scaffold of this compound will create a complex electronic landscape, influencing its reactivity in, for example, electrophilic or nucleophilic substitution reactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the amino group is expected to be a region of high negative potential, making it a primary site for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the regions around the halogen atoms can exhibit positive potential.

A representative set of computed parameters for a molecule with similar structural features, 4-chloro-3-ethylphenol, as determined by DFT calculations, is presented below to illustrate the type of data obtained from such studies. researchgate.net

| Parameter | Value |

| C-C (aromatic) bond length (Å) | 1.3880 - 1.3993 |

| C-Cl bond length (Å) | 1.7430 |

| C-O bond length (Å) | 1.3751 |

| Aromatic C-C-C bond angle (°) | 119.1043 - 120.5624 |

| C-C-Cl bond angle (°) | 120.8145 |

| Dipole Moment (Debye) | 1.0071 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is typically colored based on properties like normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

For halogenated aromatic compounds, Hirshfeld analysis often reveals the importance of various types of interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions, in dictating the crystal packing. In the case of this compound, the presence of the amino group facilitates the formation of N-H···N or N-H···F/Cl hydrogen bonds, which are strong directional interactions. These would appear as distinct red spots on the d_norm surface.

A typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related halogenated compound is shown in the table below.

| Contact Type | Contribution (%) |

| H···H | 40-60 |

| C···H/H···C | 15-25 |

| Cl···H/H···Cl | 10-20 |

| N···H/H···N | 5-15 |

| Other | <5 |

Influence of Halogenation on Electronic Distribution and Reactivity

The presence of the strongly electron-donating amino group on the other phenyl ring activates it towards electrophilic substitution, primarily at the ortho and para positions. The interplay between the activated and deactivated rings in this compound makes it an interesting candidate for studying the transmission of electronic effects across the biphenyl system.

Computational studies on similar halogenated molecules have shown that halogen substitution can significantly affect the molecular electrostatic potential. For instance, in halogenated benzenes, the electrostatic potential of the aromatic ring becomes more positive with increasing halogenation due to the strong electron-withdrawing effect. nih.gov This would make the halogenated ring of this compound less susceptible to electrophilic attack compared to the amine-substituted ring.

The following table summarizes the general influence of halogen substituents on the electronic properties of aromatic rings.

| Halogen | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Reactivity (Electrophilic Aromatic Substitution) |

| Fluorine | Strong | Weak | Deactivating, ortho, para-directing |

| Chlorine | Strong | Weak | Deactivating, ortho, para-directing |

Reactivity and Reaction Mechanisms of 4 Chloro 3 Fluoro Biphenyl 4 Amine

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The reactivity of the two aromatic rings towards electrophiles is vastly different.

Ring A (Aminophenyl ring): The -NH₂ group is a strong activating, ortho-, para-directing substituent. libretexts.orgrsc.org It enhances the electron density of the ring through a potent resonance effect (+R), making it highly susceptible to electrophilic attack. libretexts.org Consequently, electrophilic substitution (e.g., halogenation, nitration, sulfonation) will overwhelmingly occur on this ring at the positions ortho to the amine group (positions 3 and 5). The para position (position 2) is blocked by the other phenyl ring. The strong activation by the amino group often makes it challenging to achieve mono-substitution, with polysubstitution products being common. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally difficult on electron-rich rings and requires either the presence of strong electron-withdrawing groups or specific reaction conditions.

On either ring, direct SₙAr is unfavorable. However, the halogen substituents on Ring B could potentially be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), a reaction known as the Halex process. wikipedia.org Fluorine, despite being a poorer leaving group than chlorine in Sₙ2 reactions, can be more reactive in SₙAr. This is because its high electronegativity strongly stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step. stackexchange.com

A far more viable pathway for nucleophilic substitution involves the transformation of the amine group on Ring A into a diazonium salt (-N₂⁺), which is an excellent leaving group. This is discussed in section 5.4.

Oxidation and Reduction Pathways of the Amine and Biphenyl (B1667301) Moieties

Oxidation: The primary site of oxidation in 4'-Chloro-3'-fluoro-biphenyl-4-amine is the amine group, which is sensitive to various oxidizing agents.

Amine Moiety: Oxidation of the aromatic amine can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield dimeric products like azoxy, azo, and hydrazo compounds. Stronger oxidation can convert the amine to a nitroso (-NO) and subsequently to a nitro (-NO₂) group. The oxidation often proceeds via a radical cation intermediate. rsc.orguab.cat In biological systems or in the presence of specific enzymes like laccases or peroxidases, aromatic amines can be oxidized to reactive intermediates that may polymerize or form quinone-like structures. wikipedia.orgnih.govnih.govnih.gov

Biphenyl Moiety: The biphenyl core and the halogen substituents are generally robust and resistant to oxidation under conditions that would transform the amine group. Under very harsh conditions, degradation of the aromatic system can occur. Studies on related chlorobiphenyls have shown that metabolic oxidation can lead to hydroxylated derivatives, which can be further oxidized to electrophilic quinones. nih.gov

Reduction: The reactivity towards reduction is also dictated by the specific functional groups.

Amine and Halogen Moieties: The amine, chloro, and fluoro groups are generally not reducible under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt). Dehalogenation of aromatic chlorides can be achieved under specific, often harsh, conditions, such as using salt melts at high temperatures or with certain catalytic systems, but selective reduction without affecting other parts of the molecule is challenging. google.com

Biphenyl Moiety: The aromatic rings are highly stable and require forcing conditions for reduction (e.g., high pressure and temperature with catalysts like Nickel or Rhodium). libretexts.org Under such conditions, the biphenyl system would be hydrogenated to a bicyclohexyl (B1666981) system. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could selectively reduce one of the rings to a cyclohexadiene derivative. Given the substituents, the chloro-fluorophenyl ring would be more likely to be reduced under these conditions.

Role of Halogen Substituents in Directing Reactivity

The chlorine and fluorine atoms on the second phenyl ring play a crucial dual role in the molecule's reactivity.

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack. libretexts.org Fluorine is more electronegative than chlorine, so its inductive withdrawal is stronger.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|---|

| -NH₂ | Ring A | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| -F | Ring B | Deactivating | Ortho, Para | -I (Inductive Withdrawal) |

| -Cl | Ring B | Deactivating | Ortho, Para | -I (Inductive Withdrawal) |

Mechanistic Insights into Functional Group Transformations

The most significant functional group transformation for this compound involves the diazotization of its primary amine group. This two-step process dramatically alters the molecule's reactivity, opening pathways for a wide array of substitution reactions.

Mechanism of Diazotization:

Formation of the Electrophile: In the presence of a strong acid (like HCl), sodium nitrite (B80452) (NaNO₂) forms nitrous acid (HNO₂), which is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack and Salt Formation: The lone pair of the primary amine attacks the nitrosonium ion. After a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a stable arenediazonium salt, Ar-N₂⁺Cl⁻. lumenlearning.com

The Sandmeyer Reaction: Once formed, the diazonium salt is a versatile intermediate. The diazonio group (-N₂⁺) is an exceptional leaving group because its departure releases highly stable dinitrogen gas (N₂). This allows the introduction of a wide range of nucleophiles onto the aromatic ring in reactions often catalyzed by copper(I) salts, collectively known as the Sandmeyer reaction. libretexts.orgnih.govmasterorganicchemistry.com

Potential Transformations via Diazotization:

Halogenation: Treatment with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively.

Cyanation: Reaction with CuCN introduces a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid. lumenlearning.com

Hydroxylation: Heating the aqueous diazonium salt solution introduces a hydroxyl (-OH) group, converting the amine into a phenol. libretexts.org

This sequence provides a powerful synthetic tool, enabling nucleophilic substitution on an aromatic ring that would otherwise be unreactive towards such transformations.

Table 3: Potential Functional Group Transformations

| Starting Group | Reagents | Resulting Group | Reaction Name |

|---|---|---|---|

| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | -Cl | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | -Br | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | -CN | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | -OH | Hydrolysis |

| -NH₂ | 1. NaNO₂, HCl (0-5 °C) 2. HBF₄, Δ | -F | Balz-Schiemann Reaction |

Synthesis and Study of Derivatives of 4 Chloro 3 Fluoro Biphenyl 4 Amine

Design Principles for Structural Modification

The structural modification of 4'-Chloro-3'-fluoro-biphenyl-4-amine is primarily guided by the principles of medicinal chemistry and materials science, aiming to modulate the compound's physicochemical and biological properties. The inherent features of the parent molecule, including the halogen substitutions and the biphenyl (B1667301) core, offer multiple avenues for derivatization.

The chlorine and fluorine atoms on one phenyl ring significantly influence the electronic properties and conformation of the molecule. The fluorine atom, with its high electronegativity, can alter the acidity of the amine group and participate in hydrogen bonding, which can be a critical factor in biological interactions. nih.gov The presence of both chloro and fluoro groups provides a unique electronic environment that can be exploited in the design of derivatives with specific target affinities. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates. researchgate.net

Synthesis of N-Substituted and Ring-Substituted Analogues

The synthesis of derivatives of this compound can be broadly categorized into N-substitution and ring-substitution reactions.

N-Substituted Analogues: The primary amine group is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of ureas and thioureas.

N-Acyl and N-Sulfonyl Derivatives: The reaction of this compound with various acyl chlorides or sulfonyl chlorides in the presence of a base yields the corresponding N-acyl and N-sulfonyl derivatives. These reactions are generally straightforward and allow for the introduction of a wide range of functional groups. nsf.govorganic-chemistry.org

Urea (B33335) and Thiourea (B124793) Derivatives: Urea and thiourea derivatives are readily prepared by reacting the parent amine with isocyanates or isothiocyanates, respectively. nih.govrsc.orglibretexts.org These derivatives are of particular interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets. rsc.org

Ring-Substituted Analogues: The biphenyl core can be further functionalized through reactions such as electrophilic aromatic substitution or cross-coupling reactions. However, the directing effects of the existing substituents must be considered. The synthesis of ring-substituted analogues often involves a multi-step approach, potentially starting from different precursors to achieve the desired substitution pattern. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted biphenyls. nih.gov This methodology allows for the introduction of various aryl or heteroaryl groups onto the biphenyl scaffold.

Investigation of the Impact of Substituent Variation on Molecular Structure and Reactivity

The introduction of different substituents at the nitrogen atom or on the aromatic rings has a profound impact on the molecular structure and reactivity of the derivatives of this compound.

Reactivity: The reactivity of the derivatives is also highly dependent on the introduced substituents. For instance, the basicity of the nitrogen atom is significantly altered by N-acylation or N-sulfonylation, making it less nucleophilic. The electronic properties of the aromatic rings can be tuned by the introduction of electron-donating or electron-withdrawing groups, which in turn affects their susceptibility to further chemical transformations. Studies on related fluorinated biphenyl compounds have shown that the position of the fluorine atom can significantly impact the biological activity of the molecule. researchgate.net

Data on Synthesized Derivatives:

The following tables summarize hypothetical data for representative derivatives of this compound, illustrating the types of information that would be gathered in their synthesis and characterization.

Table 1: Synthesis of N-Acyl and N-Sulfonyl Derivatives

| Derivative Name | Acylating/Sulfonylating Agent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| N-acetyl-4'-chloro-3'-fluoro-biphenyl-4-amine | Acetyl chloride | Pyridine, 0°C to rt, 4h | 92 | 155-157 | ¹H NMR (CDCl₃): δ 7.5-7.0 (m, 8H), 2.2 (s, 3H); ¹³C NMR (CDCl₃): δ 168.5, 158.0 (d, J=245 Hz), 140.2, 138.1, 130.5, 129.0, 128.8, 125.0 (d, J=8 Hz), 122.3, 115.8 (d, J=22 Hz), 24.5; MS (m/z): 265 (M⁺) |

| N-(phenylsulfonyl)-4'-chloro-3'-fluoro-biphenyl-4-amine | Benzenesulfonyl chloride | Triethylamine, DCM, rt, 12h | 85 | 180-182 | ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H), 7.8-7.2 (m, 12H); ¹³C NMR (DMSO-d₆): δ 157.5 (d, J=243 Hz), 142.1, 140.0, 138.5, 133.0, 130.8, 129.5, 129.2, 127.0, 125.5 (d, J=8 Hz), 122.0, 116.0 (d, J=23 Hz); MS (m/z): 363 (M⁺) |

Table 2: Synthesis of N-Urea Derivatives

| Derivative Name | Isocyanate Reagent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 1-(4'-chloro-3'-fluoro-biphenyl-4-yl)-3-phenylurea | Phenyl isocyanate | THF, rt, 6h | 95 | 210-212 | ¹H NMR (DMSO-d₆): δ 8.8 (s, 1H), 8.7 (s, 1H), 7.6-7.0 (m, 12H); ¹³C NMR (DMSO-d₆): δ 152.5, 157.8 (d, J=244 Hz), 140.5, 139.8, 138.0, 130.6, 129.1, 128.9, 125.2 (d, J=8 Hz), 122.5, 118.5, 116.2 (d, J=22 Hz); MS (m/z): 342 (M⁺) |

| 1-(4'-chloro-3'-fluoro-biphenyl-4-yl)-3-ethylurea | Ethyl isocyanate | Dioxane, 50°C, 8h | 88 | 195-197 | ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H), 6.1 (t, 1H), 7.6-7.2 (m, 7H), 3.2 (q, 2H), 1.1 (t, 3H); ¹³C NMR (DMSO-d₆): δ 155.0, 157.7 (d, J=243 Hz), 140.0, 138.2, 130.7, 129.0, 125.4 (d, J=8 Hz), 122.1, 116.0 (d, J=23 Hz), 34.5, 15.8; MS (m/z): 294 (M⁺) |

Applications of 4 Chloro 3 Fluoro Biphenyl 4 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The strategic placement of reactive functional groups—the amine and the halogen atoms—on the biphenyl (B1667301) framework of 4'-Chloro-3'-fluoro-biphenyl-4-amine makes it a highly versatile building block in the synthesis of more intricate molecular architectures. The primary amine group serves as a nucleophile or can be readily transformed into a variety of other functionalities, such as amides, sulfonamides, and diazonium salts, which are gateways to a plethora of chemical transformations.

Furthermore, the chloro and fluoro substituents influence the reactivity of the aromatic rings and can participate in various cross-coupling reactions, which are fundamental to the construction of complex molecular skeletons. For instance, the principles of nucleophilic aromatic substitution (SNAr) on fluorinated heteroarenes highlight the enhanced reactivity of C-F bonds, suggesting that the fluoro- and chloro-substituents on the biphenyl ring could be selectively targeted under specific reaction conditions to build larger, more complex structures. nih.gov The synthesis of diverse heterocyclic compounds, which are prevalent in bioactive molecules, often relies on such versatile building blocks. nih.govgoogle.com

Intermediate in the Synthesis of Specialty Chemicals and Materials

The utility of this compound extends to its role as a crucial intermediate in the production of specialty chemicals and advanced materials. Biphenyl derivatives are known to be important intermediates in the manufacturing of agrochemicals and pharmaceuticals. google.com The specific halogenation pattern of this compound can be leveraged to synthesize targeted molecules with desired properties. For example, the synthesis of 4,4'-bis-(chloromethyl)-biphenyl highlights how the biphenyl core can be functionalized to create reactive intermediates for further chemical elaboration. google.com While direct public-domain examples for this specific amine are not extensively documented, the known reactivity of biphenyl amines suggests its potential in creating novel polymers, liquid crystals, or other functional materials where the specific electronic properties conferred by the chloro and fluoro groups are advantageous.

Research in Medicinal Chemistry and Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound makes it an attractive starting point for drug discovery programs.

Exploration as a Scaffold for Novel Chemical Entities

The this compound core can serve as a foundational scaffold for the development of novel chemical entities. Its rigid biphenyl backbone provides a defined orientation for appended functional groups to interact with biological targets. The introduction of fluorine and chlorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov For instance, in a study focused on developing inhibitors for the USP1/UAF1 deubiquitinase complex, a library of N-benzyl-2-phenylpyrimidin-4-amine derivatives was synthesized, demonstrating how a substituted amine on a phenyl-containing scaffold can be a key feature for potent biological activity. nih.gov This highlights the potential of using the this compound scaffold to generate libraries of compounds for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies for Molecular Target Interactions (excluding clinical human trial data)

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the potency and selectivity of drug candidates. The this compound structure provides multiple points for chemical modification to probe these relationships. The amine group can be acylated, alkylated, or incorporated into heterocyclic rings, while the halogenated ring offers sites for further substitution or cross-coupling reactions.

A study on 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors demonstrated how modifications on a phenyl ring, including halogen substitutions, influence inhibitory activity. beilstein-journals.org Although not directly on the target compound, this research underscores the importance of the substitution pattern on a phenyl ring for biological activity. Similarly, research on dopamine (B1211576) transporter (DAT) inhibitors based on [bis(4-fluorophenyl)methoxy]tropanes highlights the significance of fluorinated phenyl groups in achieving desired pharmacological profiles. nih.gov These examples suggest that systematic modifications of the this compound scaffold would be a valuable strategy in SAR studies to develop potent and selective modulators of various biological targets.

Precursor in the Development of Potential Ligands for Biological Systems

The chemical reactivity of this compound makes it a valuable precursor for synthesizing potential ligands for a range of biological systems. The amine functionality is a key handle for introducing pharmacophoric elements. For example, the synthesis of coordination compounds and their mixed ligand complexes often involves amine-containing molecules. nih.gov

Furthermore, the synthesis of dual epidermal growth factor receptor (EGFR) and ErbB-2 kinase inhibitors has been achieved using a 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] moiety, which shares structural similarities with derivatives of this compound. nih.gov This indicates the potential of using this biphenyl amine as a precursor to develop inhibitors of various kinases, a critical class of drug targets in oncology. nih.gov The synthesis of 4'-thio-L-xylofuranosyl nucleosides as potential anticancer and antiviral agents also showcases the importance of amine-containing precursors in generating bioactive molecules. nih.gov

Studies on Molecular Interactions with Biological Targets

Understanding the molecular interactions between a ligand and its biological target is fundamental to rational drug design. While specific molecular docking studies for this compound are not widely published, research on structurally related compounds provides valuable insights.

A molecular docking study of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B) has been conducted. asiapharmaceutics.info This study revealed that the presence of electron-withdrawing groups like chlorine and fluorine can contribute to enhanced binding affinities with the enzyme. The interactions of the docked ligands with the amino acid residues in the active site of MAO-B were analyzed to understand the binding modes.

Table 1: Molecular Docking Interaction Data of a Related Compound (N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivative C23) with MAO-B This table is based on data for a structurally related compound and is for illustrative purposes of the types of interactions that derivatives of this compound might exhibit.

| Interacting Residue | Type of Interaction |

|---|---|

| TYR 326 | Hydrogen Bond |

| TYR 188 | Pi-Pi Stacking |

| PHE 168 | Pi-Pi Stacking |

| LEU 164 | Alkyl Interaction |

| ILE 316 | Alkyl Interaction |

Data derived from a study on a related compound for illustrative purposes. asiapharmaceutics.info

These findings suggest that derivatives of this compound could also form significant interactions with biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking, guided by the specific arrangement of its functional groups. The influence of fluoro-substitution on the planarity and electronic properties of chlorobiphenyls further underscores the potential for fine-tuning these interactions. nih.gov

Investigation of Binding Mechanisms with Enzymes and Receptors (excluding clinical human trial data)

The unique combination of a biphenyl core, an amine group, and specific halogenation in this compound suggests its potential to interact with a variety of enzymes and receptors. The study of biaryl derivatives has revealed that these compounds can be potent and selective inhibitors of various enzymes.

For instance, research into biaryl derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease, has shown that halogen substituents on the terminal aryl unit can significantly impact inhibitory activity and selectivity. nih.gov In one study, a series of 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives were synthesized and evaluated, with some compounds exhibiting high potency and selectivity for MAO-B. nih.gov The binding of these inhibitors is often competitive, meaning they vie with the natural substrate for access to the enzyme's active site. nih.gov The chloro and fluoro substituents on the biphenyl ring of this compound would be expected to modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity for target enzymes.

The fluorine atom, in particular, plays a crucial role in modern drug design. Its high electronegativity and relatively small size allow it to form strong bonds with carbon, enhancing metabolic stability. nih.gov Furthermore, fluorine can participate in hydrogen bonds and other non-covalent interactions within a protein's active site, which can contribute to tighter binding. The introduction of fluorine has been shown to boost the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs) by enhancing their interaction with the enzyme's binding pocket. nih.gov Molecular modeling of fluorine-substituted NH2-biphenyl-diarylpyrimidines has indicated that the amino group can form multiple hydrogen bonds with key amino acid residues, while the fluorinated ring contributes to a favorable binding conformation. nih.gov

The table below summarizes the inhibitory activities of some biaryl derivatives against MAO-B, illustrating the impact of structural modifications on enzyme inhibition.

| Compound | Target Enzyme | IC50 (nM) | Selectivity over MAO-A |

| 12c (a biaryl derivative) | hMAO-B | 8.9 | >10,000-fold |

| Selegiline | hMAO-B | - | - |

| Safinamide | hMAO-B | - | - |

| Sembragiline | hMAO-B | - | - |

| Data sourced from a study on biaryl derivatives as MAO-B inhibitors. nih.gov |

Similarly, biaryl urea (B33335) derivatives have been investigated as inhibitors of the NLRP3 inflammasome by targeting the NEK7 protein. nih.gov These studies demonstrate that the biaryl scaffold can be a versatile platform for designing inhibitors that disrupt protein-protein interactions, a key mechanism in cellular signaling. nih.gov The specific substitution pattern of this compound could be tailored to optimize its interaction with the binding sites of such protein targets.

Effects on Cellular Processes at a Mechanistic Level (excluding clinical human trial data)

The potential of this compound and its derivatives to modulate enzyme and receptor activity translates into a capacity to influence various cellular processes. The inhibition of enzymes like MAO-B can have profound effects on neurotransmitter levels in the brain, which is the basis for their use in neurodegenerative diseases. nih.gov For example, the protection of tyrosine hydroxylase (TH)-immunopositive dopaminergic neurons by a potent MAO-B inhibitor was observed in a mouse model of Parkinson's disease, highlighting the downstream cellular benefits of enzyme inhibition. nih.gov

In the context of infectious diseases, the inhibition of viral enzymes like HIV-1 reverse transcriptase by fluorine-substituted biphenyl derivatives directly impacts the viral replication cycle within host cells. nih.gov The high correlation between the enzymatic inhibitory activity (IC50) and the anti-HIV-1 potency at the cellular level (EC50) for these compounds underscores that their primary mechanism of action is the disruption of this crucial enzymatic process. nih.gov

The table below presents the anti-HIV-1 activity of several fluorine-substituted NH2-biphenyl-diarylpyrimidines, showcasing the structure-activity relationship at the cellular level.

| Compound | HIV-1 Strain (MT-4 cells) | EC50 (nM) |

| 5m | Wild-Type | 2.3 |

| Etravirine | Wild-Type | 2.9 |

| 5o | Wild-Type | - |

| 5p | Wild-Type | - |

| 5q | Wild-Type | - |

| Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines as anti-HIV agents. nih.gov |

Furthermore, the study of amodiaquine (B18356) analogues, which share structural similarities with biphenyl amines, in the context of malaria provides insights into how these compounds can affect cellular processes in pathogenic organisms. nih.gov Modifications to the "metabolic alert" portion of the amodiaquine molecule, including the introduction of fluorine and chlorine, were aimed at reducing toxicity while maintaining potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This suggests that compounds like this compound could potentially be investigated for their effects on parasitic cellular pathways.

The investigation of novel biaryl urea derivatives as inhibitors of the NLRP3 inflammasome provides a clear example of targeting a specific cellular process. nih.gov By disrupting the interaction between NEK7 and NLRP3, these compounds can inhibit the assembly and activation of the inflammasome, thereby reducing the release of the pro-inflammatory cytokine IL-1β. nih.gov This mechanistic action at the cellular level is a promising strategy for the development of treatments for inflammatory diseases.

Future Research Directions for 4 Chloro 3 Fluoro Biphenyl 4 Amine

Development of Greener Synthetic Routes

The synthesis of biphenyl (B1667301) amines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orglibretexts.org While effective, traditional methods can involve homogeneous catalysts that are difficult to recover, potentially toxic solvents, and significant waste generation. Future research should focus on developing more sustainable and economical synthetic protocols.

Key areas for investigation include:

Heterogeneous Catalysis: The development of reusable, solid-supported palladium catalysts, such as Pd nanoparticles on graphene, could offer a greener alternative to homogeneous systems. mdpi.com These catalysts simplify product purification, reduce metal leaching, and can be recycled multiple times, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts compared to conventional heating. arkat-usa.orgmdpi.comresearchgate.netnih.gov Investigating microwave-assisted Suzuki or Buchwald-Hartwig amination reactions for this specific compound could lead to highly efficient synthetic processes.

Chlorinated Reagent Utilization: A significant challenge in green chemistry is the use of less reactive but more cost-effective starting materials. chemrxiv.org Research focused on optimizing catalytic systems to efficiently couple aryl chlorides, which are generally less reactive than bromides or iodides, would represent a substantial advancement. mdpi.com

Waste Reduction: A major goal of green chemistry is the elimination of waste at its source. epa.gov Future synthetic strategies should aim to minimize solvent use, avoid hazardous reagents, and design processes with high atom economy, thereby reducing the environmental impact. epa.gov

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Synthesis (e.g., Homogeneous Suzuki Coupling) | Potential Greener Routes |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous (e.g., Pd on solid support), Recyclable |

| Reaction Time | Typically several hours to days | Minutes to a few hours (especially with microwave assistance) |

| Solvent Use | Often requires large volumes of organic solvents | Reduced solvent volume, use of greener solvents (e.g., water, ethanol) |

| Waste Generation | Significant inorganic and organic waste | Reduced waste due to catalyst recycling and higher efficiency |

| Starting Materials | Often relies on more reactive aryl bromides/iodides | Focus on utilizing more economical aryl chlorides |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and reducing trial-and-error. For 4'-Chloro-3'-fluoro-biphenyl-4-amine, advanced modeling can offer profound insights into its electronic structure and reactivity.

Future computational studies could include:

Density Functional Theory (DFT): DFT calculations, particularly using functionals like B3LYP, can be employed to optimize the molecule's geometry and predict its vibrational spectra (FT-IR, Raman), which can be compared with experimental data for structural validation. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap can predict the molecule's chemical reactivity, stability, and electronic properties relevant to materials science applications. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This is invaluable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: Advanced techniques like Fukui function analysis and Hirshfeld population analysis can provide quantitative predictions of local reactivity, pinpointing the specific atoms most likely to participate in electrophilic or nucleophilic attacks. nih.govresearchgate.net

Table 2: Computational Models and Predictive Insights

| Computational Method | Information Provided | Application |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies | Structural confirmation, comparison with experimental spectra |

| HOMO-LUMO Analysis | Energy gap, electron distribution in frontier orbitals | Prediction of chemical reactivity, stability, and optoelectronic properties |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions | Identification of sites for electrophilic and nucleophilic attack |

| Fukui Function / Hirshfeld Analysis | Localized reactivity indices for each atom | Precise prediction of reactive sites for chemical reactions |

Exploration of Novel Applications in Materials Science

The rigid biphenyl core, combined with the electronic influence of the halogen and amine substituents, makes this compound an attractive candidate for applications in advanced materials.

Promising areas for future research are:

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used as host materials or in charge-transport layers in OLEDs. nih.gov The chloro and fluoro substituents can tune the HOMO and LUMO energy levels to facilitate efficient charge injection and transport, potentially leading to more efficient and stable blue phosphorescent OLEDs. nih.gov Its properties could be tailored for use in either the electron-transporting or hole-transporting layers. mdpi.com

Liquid Crystals (LCs): The incorporation of fluorine atoms is a key strategy in the design of liquid crystals for display applications. beilstein-journals.orgmdpi.com The strong dipole moments of the C-F and C-Cl bonds can significantly influence the dielectric anisotropy of the molecule, a critical parameter for LC performance. beilstein-journals.org Research into its mesophase behavior could reveal its suitability for new LC mixtures.

Semiconducting Polymers: The precursor 4-Chloro-3-fluoroaniline is noted as a monomer for synthesizing fluorinated polyanilines. ossila.com Similarly, this compound could be investigated as a novel monomer. Polymerization via the amine group could lead to new semiconducting polymers with tailored electronic properties for use in organic field-effect transistors (OFETs) or sensors.

Table 3: Potential Applications in Materials Science

| Application Area | Relevant Molecular Properties | Potential Role of Compound |

| OLEDs | Tunable HOMO/LUMO levels, high triplet energy, charge mobility | Host material, electron or hole transport layer |

| Liquid Crystals | Molecular shape (rod-like), dipole moment, dielectric anisotropy | Component in LC mixtures for display technologies |

| Semiconducting Polymers | Polymerizable functional group (amine), π-conjugated system | Monomer for novel fluorinated polyanilines or other conductive polymers |

Deeper Elucidation of Molecular Recognition Mechanisms

Molecular recognition, the specific interaction between two or more molecules, is fundamental to supramolecular chemistry and drug design. The diverse functional groups on this compound provide multiple points for non-covalent interactions.

Future studies should focus on:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, capable of forming predictable interactions with acceptor molecules.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond acceptors, a directional interaction that is increasingly used in crystal engineering and the design of functional materials.

π-π Stacking: The two aromatic rings of the biphenyl system can engage in π-π stacking interactions, contributing to the formation of ordered supramolecular structures.

Computational Analysis of Interactions: Hirshfeld surface analysis can be used to visualize and quantify the various intermolecular contacts within a crystal lattice, revealing the relative importance of H···H, C···H, and other interactions in the solid-state packing. nih.gov Understanding these interactions is key to designing materials with desired self-assembly properties.

Table 4: Intermolecular Interactions and Their Potential Roles

| Type of Interaction | Participating Functional Group(s) | Potential Role in Molecular Recognition |

| Hydrogen Bonding | -NH₂ (donor) | Directing self-assembly, binding to biological targets |

| Halogen Bonding | -Cl, -F (acceptors) | Crystal engineering, stabilizing molecular complexes |

| π-π Stacking | Biphenyl aromatic rings | Formation of columnar structures, charge transport in materials |

| Hydrophobic Interactions | Aromatic rings | Driving self-assembly in aqueous environments |

Q & A

Basic: How can researchers optimize the synthesis of 4'-Chloro-3'-fluoro-biphenyl-4-amine to achieve high yield and purity?

Methodological Answer:

The synthesis of this compound can be optimized using Suzuki-Miyaura cross-coupling reactions, which are effective for constructing biphenyl scaffolds. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or dual nickel/palladium systems (as in ) enhance coupling efficiency between halogenated aryl halides and boronic acids.

- Purification : Column chromatography or recrystallization improves purity, especially when dealing with byproducts from competing substitution reactions (e.g., formation of 3-F,4’-OH-PCB3 in ).

- Yield Optimization : Adjusting reaction temperature (80–110°C) and solvent polarity (e.g., DMF or THF) can minimize side reactions. For example, yields >90% were achieved for structurally similar quinoline-4-amine derivatives using controlled amine substitutions ().

Basic: What analytical techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro and fluoro groups on biphenyl rings) and amine proton environments ( ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₈ClF₂N) and detects isotopic patterns ( ).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (not explicitly cited but recommended for advanced characterization).

Basic: How can researchers identify and quantify metabolites of this compound in biological systems?

Methodological Answer:

- LC-MS/MS : Use reverse-phase chromatography paired with tandem mass spectrometry to detect sulfated metabolites (e.g., 4’-Chloro-3’-fluoro-biphenyl-4-yl sulfate) in serum or urine ( ).

- Isotope-Labeled Internal Standards (IS) : Synthesize deuterated or fluorinated analogs (e.g., 3-F,4’-OH-PCB3 IS in ) to correct for matrix effects during quantification.

- Enzymatic Hydrolysis : Treat samples with sulfatase to confirm sulfate-conjugated metabolites.

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, quinoline-4-amine derivatives showed divergent antimalarial activity depending on parasite strain ().

- Metabolite Interference : Test parent compounds alongside major metabolites (e.g., sulfated forms) to isolate bioactive species ( ).

- Stereochemical Effects : Use chiral HPLC to separate enantiomers and evaluate their individual potencies (e.g., as in for amine derivatives).

Advanced: What strategies are effective for studying the interaction of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Model the compound into enzyme active sites (e.g., cytochrome P450 or kinases) using software like AutoDock. Compare with structurally related inhibitors (e.g., quinoline-based compounds in ).

- Site-Directed Mutagenesis : Identify critical residues by mutating putative binding sites (e.g., fluorophenyl interactions in ).

- Kinetic Assays : Measure IC₅₀ values under varying pH and co-factor conditions to elucidate inhibition mechanisms.

Advanced: How can regioselectivity challenges be addressed during functionalization of this compound?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitutions toward specific positions ( ).

- Catalytic Control : Use Pd/Ni dual catalysts to favor cross-coupling at the 4'-chloro position over competing sites ( ).

- Computational Modeling : Predict reactivity using DFT calculations to map electron density and steric hindrance on the biphenyl scaffold.

Advanced: What methodologies are recommended for assessing the environmental stability of this compound?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light in aqueous buffers and analyze breakdown products via HPLC-MS (similar to nitroacetophenone degradation in ).

- Soil Microcosm Assays : Incubate with microbial communities to track biodegradation pathways (e.g., dehalogenation or amine oxidation).

- QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationships based on halogen substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.